molecular formula C24H33N5O3 B11540278 N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11540278
M. Wt: 439.6 g/mol
InChI Key: OOEWPFNYHCEHND-LGJNPRDNSA-N
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Description

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-methylphenylhydrazine with an appropriate acyl chloride to form the hydrazide intermediate.

    Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 2-[bis(2-methylpropyl)amino]-5-nitrobenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and amino groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C24H33N5O3

Molecular Weight

439.6 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C24H33N5O3/c1-17(2)15-28(16-18(3)4)23-11-10-21(29(31)32)12-20(23)13-26-27-24(30)14-25-22-9-7-6-8-19(22)5/h6-13,17-18,25H,14-16H2,1-5H3,(H,27,30)/b26-13+

InChI Key

OOEWPFNYHCEHND-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C

Origin of Product

United States

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